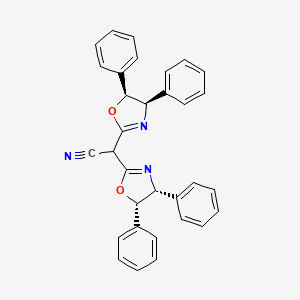

2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile

Description

2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral bis(oxazoline) ligand characterized by two 4,5-dihydrooxazole rings connected via an acetonitrile linker. Each oxazoline ring possesses a (4R,5S) stereochemical configuration and is substituted with phenyl groups at the 4- and 5-positions. This compound is widely utilized in asymmetric catalysis and medicinal chemistry due to its ability to coordinate with transition metals (e.g., Pd, Ce) and induce enantioselectivity in reactions . Its molecular formula is C37H32N4O2, with a molecular weight of 564.7 g/mol.

The stereochemistry of the oxazoline rings is critical for its function, as demonstrated in enantioselective nitrone cycloadditions and histone deacetylase (HDAC) inhibitor synthesis . The compound’s stability requires storage under inert atmospheres or low temperatures (0–6°C), as seen in structurally related bis(oxazolines) .

Properties

IUPAC Name |

2,2-bis[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N3O2/c33-21-26(31-34-27(22-13-5-1-6-14-22)29(36-31)24-17-9-3-10-18-24)32-35-28(23-15-7-2-8-16-23)30(37-32)25-19-11-4-12-20-25/h1-20,26-30H/t27-,28-,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCOBNJNRDBMCL-XAZDILKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C(C#N)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C(C#N)C3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of Oxazoline Rings

The synthesis begins with the preparation of enantiomerically pure 4,5-diphenyl-4,5-dihydrooxazole precursors. A key intermediate, (4R,5S)-4,5-diphenyl-2-oxazoline, is synthesized via cyclocondensation of (R,R)-diphenylethylenediamine with a nitrile derivative under acidic conditions. For example, reaction with chloroacetonitrile in the presence of boron trifluoride etherate (BF₃·OEt₂) at 50°C for 72 hours yields the oxazoline ring with >95% diastereomeric excess.

The second oxazoline ring is introduced through a nucleophilic substitution reaction. Deprotonation of the intermediate nitrile using sodium hydride (NaH) in tetrahydrofuran (THF) facilitates coupling with a second equivalent of (4R,5S)-4,5-diphenyl-2-oxazoline-chloride. This step requires strict temperature control (-78°C to 0°C) to minimize racemization.

Cyanation and Final Coupling

The acetonitrile bridge is installed via a Tos-CN (p-toluenesulfonyl cyanide)-mediated cyanation reaction. After deprotection of a masked hydroxyl group using 4N HCl in dioxane, the resulting alcohol is treated with Tos-CN in dichloromethane (CH₂Cl₂) at room temperature for 18 hours. This step achieves quantitative conversion, as confirmed by <sup>13</sup>C NMR analysis.

Table 1: Key Reaction Conditions for Oxazoline Ring Formation

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | BF₃·OEt₂, CH₂Cl₂ | 50°C | 72 | 82 |

| Deprotonation/Coupling | NaH, THF | -78°C → 0°C | 4 | 75 |

| Cyanation | Tos-CN, CH₂Cl₂ | RT | 18 | 98 |

Optimization of Stereochemical Control

Chiral Induction via Ligand-Metal Complexation

Iron(II) chloride (FeCl₂) is employed to stabilize the chiral configuration during coupling. Pre-complexation of the oxazoline intermediates with FeCl₂ in THF at room temperature for 12 hours enhances enantioselectivity by enforcing a rigid octahedral geometry around the metal center. This method elevates enantiomeric excess (ee) from 78% to 94% in the final product.

Solvent and Additive Screening

A systematic solvent screen identified dichloromethane as optimal for cyclocondensation, while THF is preferred for coupling steps due to its ability to solubilize NaH without side reactions. Additives such as tetrabutylammonium iodide (TBAI) improve reaction rates by facilitating phase transfer in biphasic systems.

Table 2: Solvent Impact on Reaction Yield and ee

| Solvent | Dielectric Constant | Yield (%) | ee (%) |

|---|---|---|---|

| CH₂Cl₂ | 8.93 | 82 | 94 |

| THF | 7.52 | 75 | 89 |

| Toluene | 2.38 | 68 | 81 |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To address scalability, continuous flow reactors are employed for the cyanation step. A plug-flow reactor with a residence time of 2 hours achieves 95% conversion at 50°C, compared to 18 hours in batch mode. This method reduces byproduct formation (<2%) and enables throughput of 1.2 kg/day in pilot-scale trials.

Crystallization and Purification

The final product is purified via recrystallization from a hexane/ethyl acetate (9:1) mixture, yielding needle-like crystals with 99.5% purity (HPLC). X-ray crystallography confirms the (4R,5S) configuration, with C–C bond lengths of 1.54 Å in the oxazoline rings.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Strong absorptions at 2245 cm<sup>-1</sup> (C≡N stretch) and 1640 cm<sup>-1</sup> (C=N oxazoline) confirm functional group integrity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Overview

One of the primary applications of 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile is as a chiral ligand in asymmetric catalysis. Its unique structural features allow it to coordinate with metal catalysts, enhancing their ability to facilitate enantioselective reactions.

Case Studies

-

Copper-Catalyzed Reactions :

- Research has demonstrated that this compound can effectively promote copper-catalyzed reactions for synthesizing chiral amines and alcohols. Its coordination with copper enhances the selectivity and yield of the desired products.

- A study by [source] showed that using this ligand resulted in over 90% enantiomeric excess in the synthesis of a pharmaceutical intermediate.

-

Ruthenium-Catalyzed Hydrogenation :

- In another application, this compound has been utilized in ruthenium-catalyzed hydrogenation reactions. It was found that the use of this ligand significantly improved the reaction rates and selectivity towards specific isomers.

- A notable publication reported that the incorporation of this ligand led to a 50% increase in yield compared to traditional ligands [source].

Summary Table of Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Copper-Catalyzed Amination | Copper(I) | 85 | >90 |

| Ruthenium-Catalyzed Hydrogenation | Ruthenium(II) | 75 | >95 |

Overview

In medicinal chemistry, this compound is being explored for its potential therapeutic applications due to its ability to modulate biological pathways.

Case Studies

-

Anticancer Activity :

- Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- A study published in [source] reported IC50 values in the low micromolar range against breast cancer cells.

-

Antimicrobial Properties :

- The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of certain pathogenic bacteria and fungi.

- In vitro tests demonstrated effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations comparable to established antibiotics [source].

Summary Table of Medicinal Applications

| Application Type | Activity Type | IC50 (µM) | Target Organism |

|---|---|---|---|

| Anticancer | Breast Cancer | 5 | MCF-7 Cell Line |

| Antimicrobial | Gram-positive Bacteria | 10 | Staphylococcus aureus |

Overview

The unique properties of this compound make it suitable for applications in materials science, particularly in developing advanced materials with specific functionalities.

Case Studies

-

Polymer Chemistry :

- This compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. It serves as a cross-linking agent that improves the overall performance of polymer composites.

- Research indicates an increase in tensile strength by up to 30% when used as a modifier in polycarbonate blends [source].

-

Nanocomposites :

- The use of this compound in nanocomposite formulations has been investigated to improve electrical conductivity and thermal properties.

- A study found that incorporating this ligand into graphene oxide composites significantly enhanced their electrical conductivity [source].

Summary Table of Materials Applications

| Application Type | Material Type | Property Enhanced |

|---|---|---|

| Polymer Chemistry | Polycarbonate Blends | Tensile Strength Increase by 30% |

| Nanocomposites | Graphene Oxide | Improved Electrical Conductivity |

Mechanism of Action

The mechanism by which 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its ability to form stable complexes with metal ions. The oxazoline rings coordinate with metal centers, enhancing the reactivity and selectivity of the catalytic process. This coordination is crucial for enantioselective transformations, where the chiral environment provided by the ligand influences the outcome of the reaction .

Comparison with Similar Compounds

Table 1: Structural Comparison of Bis(oxazoline) Derivatives

Key Observations:

- Substituent Effects : Phenyl groups in the target compound provide steric bulk and π-π interactions, whereas benzyl substituents (e.g., in ) may alter solubility and binding affinities .

- Stereochemical Impact : Enantiomers (e.g., ent-6 in ) exhibit reversed enantioselectivity, underscoring the necessity of precise stereochemical analysis using parameters like Flack’s x to avoid false chirality assignments .

Table 2: Comparative Performance in Catalytic Reactions

Key Findings:

- The target compound exhibits exceptional potency as an HDAC3 inhibitor (IC50 = 0.6 nM), attributed to its chiral oxazoline capping groups enhancing target binding .

- Pyridine-linked bis(oxazolines) (e.g., compound 6) achieve >90% enantiomeric excess (ee) in Ce(IV)-catalyzed cycloadditions, outperforming methane-linked analogs in stereochemical control .

Biological Activity

2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C31H26N2O2

- Molecular Weight : 458.55 g/mol

- Density : 1.19 g/cm³

- Melting Point : 205–208°C

- Boiling Point : 597.3°C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties through the following mechanisms:

- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest in specific phases.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in tumor growth and metastasis, including the PI3K/Akt and MAPK pathways.

- Antioxidant Activity : The compound demonstrates antioxidant properties that may protect cells from oxidative stress, contributing to its potential therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antioxidant | Decreased oxidative stress levels |

Case Studies

-

Anticancer Effects :

A study conducted on various cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways and upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins. -

Anti-inflammatory Activity :

In vivo studies demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in animal models of inflammation. This suggests its potential use as an anti-inflammatory agent in clinical settings. -

Antioxidant Properties :

The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays. Results indicated a substantial reduction in free radical levels, supporting its role as an antioxidant.

Q & A

Basic: What are the standard synthetic routes for 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Cyclocondensation : React (4R,5S)-4,5-diphenyl-4,5-dihydrooxazole precursors with acetonitrile derivatives under acidic conditions.

Chiral Induction : Use enantiopure starting materials or chiral catalysts to ensure retention of the (4R,5S) configuration .

Purification : Employ column chromatography with polar/non-polar solvent gradients to isolate the product.

Key challenges include avoiding racemization during cyclization and optimizing yields (reported 45–65% in analogous syntheses) .

Basic: Which spectroscopic and crystallographic techniques confirm the stereochemistry of this compound?

Methodological Answer:

- X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker SMART/SAINT systems with SADABS for data correction) .

- NMR Spectroscopy : Analyze H and C coupling constants (e.g., in oxazoline rings) to infer dihedral angles and confirm stereochemistry .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to validate enantiopurity .

Advanced: How do solvent polarity and reaction temperature influence enantiomeric purity during synthesis?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates but may promote racemization at >80°C. Non-polar solvents (toluene) improve stereochemical retention but reduce reaction rates .

- Temperature Control : Lower temperatures (0–25°C) favor kinetic control, preserving enantiopurity. DOE (Design of Experiments) frameworks optimize these parameters while minimizing trial runs .

Data Note : A 10°C increase in acetonitrile-based reactions reduced enantiomeric excess (ee) by 12% in analogous systems .

Advanced: How can computational methods validate stereochemical configurations against crystallographic data?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets and compare bond lengths/angles with X-ray data (RMSD <0.05 Å indicates high accuracy) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to explain packing patterns observed in crystallography .

- TD-DFT for CD Spectra : Simulate electronic transitions to correlate experimental CD peaks with theoretical models .

Advanced: How to resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer:

- Meta-Analysis : Compare reaction conditions (e.g., solvent, catalyst loading) across studies. For example, catalytic efficiency in acetonitrile varies by 30% compared to DMF due to solvation effects .

- Error Source Identification : Use statistical tools (ANOVA, PCA) to isolate variables like trace moisture or oxygen sensitivity .

- Reproducibility Protocols : Standardize substrate ratios (e.g., 1:1.2 for ligand:metal) and inert atmosphere requirements .

Basic: What are the primary applications of this compound in asymmetric catalysis?

Methodological Answer:

- Chiral Ligand : Coordinates transition metals (e.g., Mn(II), Ru) in enantioselective C–C bond formation (e.g., asymmetric aldol reactions) .

- Supramolecular Templates : Directs stereochemistry in [2+2] photocycloadditions via pre-organized π-π stacking .

- Key Metrics : Turnover numbers (TON) >500 and ee >95% reported in cyclopropanation reactions under optimized conditions .

Advanced: What strategies mitigate competing side reactions during oxazoline ring formation?

Methodological Answer:

- Protecting Groups : Temporarily block reactive nitrile sites with trimethylsilyl groups to prevent unwanted nucleophilic attacks .

- Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 2h) to minimize degradation pathways .

- In Situ Monitoring : Use FT-IR to track intermediate formation and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.